1-(3-fluorophenyl)-2(1H,3H)-indolone
Description
1-(3-Fluorophenyl)-2(1H,3H)-indolone is a heterocyclic compound featuring a bicyclic indolone core substituted with a 3-fluorophenyl group. This compound is synthesized via phenylation of (aminoalkylene) indolones or aminomethylation of phenylindolones, as described in a 1983 patent for neuroleptic applications . Its structural framework enables interactions with biological targets, particularly in the central nervous system, making it a candidate for treating schizophrenia, anxiety, and epilepsy .
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H10FNO/c15-11-5-3-6-12(9-11)16-13-7-2-1-4-10(13)8-14(16)17/h1-7,9H,8H2 |
InChI Key |
SWYXNBDQKWYUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
Table 1: Key Structural Features of Analogs
- Isoindolinone Derivative (): The 3-fluorobenzyl and benzyl substituents on the isoindolinone core result in distinct electronic properties, as evidenced by IR peaks at 1690 cm⁻¹ (C=O stretch) and a melting point of 168–173°C .
- Quinazolinone Derivative (): Incorporation of a thioxo group at position 2 enhances electrophilicity, facilitating antifungal activity via nucleophilic substitution (SNAr mechanism) .
- Indole Derivative () : The 4-fluorophenyl-substituted indole lacks classical hydrogen bonding but exhibits π-system interactions, influencing its crystallinity and solubility .
Physicochemical Properties
Table 3: Analytical Data Comparison
- The isoindolinone derivative () exhibits a sharp C=O IR peak at 1690 cm⁻¹, absent in non-carbonyl analogs like indole derivatives .
- ¹³C NMR data for indole-fused compounds () reveal distinct aromatic carbons (e.g., C-3a at 128.83 ppm), aiding structural elucidation .
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